molecular formula C17H15ClN4O2 B11186847 6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11186847
M. Wt: 342.8 g/mol
InChI Key: WRYSDLBGSOPQKS-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core, a 3-chlorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer activity.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with molecular targets and pathways. It has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells . The compound activates caspase-3 and suppresses NF-κB and IL-6 activation, leading to tumoricidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific combination of functional groups and its potent biological activity. Its ability to induce apoptosis and inhibit key signaling pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

6-(3-chlorophenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H15ClN4O2/c18-12-2-1-3-13(10-12)22-5-4-15-14(16(22)23)11-19-17(20-15)21-6-8-24-9-7-21/h1-5,10-11H,6-9H2

InChI Key

WRYSDLBGSOPQKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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